3-(2,4-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine
Description
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
5-(2,4-dimethoxyphenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O2/c1-15-12(13)7-10(14-15)9-5-4-8(16-2)6-11(9)17-3/h4-7H,13H2,1-3H3 |
InChI Key |
VFHDRRAPLGTARI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method involves the condensation of 2,4-dimethoxyacetophenone with hydrazine hydrate in the presence of an acid catalyst, such as glacial acetic acid. The reaction is usually carried out under reflux conditions in ethanol as the solvent. The resulting product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its application .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on Aromatic Rings
Table 1: Key Structural Features and Molecular Properties of Analogous Pyrazole Derivatives
Key Observations:
- Methoxy vs. Fluoro Substituents : The dimethoxy groups in the target compound increase lipophilicity compared to fluorine-substituted analogs like 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine. However, fluorine atoms enhance metabolic stability and bioavailability due to their electronegativity and resistance to oxidative degradation .
- Electron-Withdrawing Groups : The trifluoromethyl group in 3-(3,4-Dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine significantly alters electronic density, which may enhance selectivity for targets requiring strong dipole interactions .
Biological Activity
3-(2,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, anti-inflammatory, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 233.27 g/mol
- InChIKey : XHRZFDDZHQRHFP-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-amine. The compound has shown promising results against various cancer cell lines.
Case Studies
-
Cytotoxicity Screening :
- In a study screening various pyrazole derivatives, compounds similar to 3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-amine exhibited growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC values ranging from 2.43 to 14.65 μM .
- The compound's mechanism involved microtubule destabilization, which is crucial for inducing apoptosis in cancer cells .
- Apoptosis Induction :
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been extensively studied. Compounds with similar structures have demonstrated significant anti-inflammatory effects.
Research Findings
- A study on aminomethyl derivatives of pyrazole indicated that certain modifications enhanced anti-inflammatory activity compared to standard drugs like diclofenac sodium . Although specific data for 3-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-amine is limited, its structural analogs suggest potential efficacy in this area.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the phenyl ring and the amine group can significantly influence the compound's potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Dimethoxy groups on phenyl ring | Enhanced lipophilicity and potential bioavailability |
| Variations in alkyl substitution | Altered binding affinity to target proteins |
Q & A
Q. What are the optimized synthetic routes for 3-(2,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-5-amine, and how do reaction parameters influence product yield?
Answer: The synthesis involves multi-step reactions, starting with cyclization of hydrazine derivatives with diketones to form the pyrazole core. Methoxy groups are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. Critical parameters include:
- Temperature : 60–80°C for cyclization to avoid decomposition.
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability.
- Catalysts : Pd/C or Pd(OAc)₂ for cross-coupling reactions (yield improvement from ~40% to >70%).
Methodological optimization via Design of Experiments (DoE) is recommended to balance competing reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
Answer: Key techniques include:
- ¹H/¹³C NMR : Pyrazole ring protons appear as doublets (δ 6.2–7.8 ppm), while methoxy groups show singlets at δ 3.8–4.0 ppm.
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 263.13 confirms the molecular formula (C₁₂H₁₅N₃O₂).
- IR Spectroscopy : N-H stretching (3350 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups. Purity is assessed via HPLC (≥95% by area normalization) .
Q. What are the common intermediates in the synthesis of this compound, and how are their purities controlled?
Answer: Key intermediates include:
- 1-Methyl-1H-pyrazol-5-amine : Purified via recrystallization (ethanol/water).
- 2,4-Dimethoxyphenylboronic acid : Validated by TLC (Rf = 0.45 in ethyl acetate/hexane).
Intermediate purity is monitored using LC-MS, with thresholds set at ≥90% for progression to subsequent steps .
Advanced Research Questions
Q. How does the 2,4-dimethoxy substitution pattern influence biological activity compared to other positional isomers?
Answer: The 2,4-dimethoxy configuration enhances serotonin receptor binding affinity (IC₅₀ = 12 nM) due to optimal electron-donating effects and steric alignment. Comparative
| Isomer | IC₅₀ (nM) | LogP |
|---|---|---|
| 2,4-Dimethoxy | 12 ± 1.5 | 2.1 |
| 2,5-Dimethoxy | 85 ± 6.2 | 2.3 |
| 3,4-Dimethoxy | 120 ± 8.7 | 1.9 |
| Molecular docking (AutoDock Vina) reveals stronger hydrogen bonding with Tyr95 and π-π stacking in the 2,4-isomer . |
Q. What computational methods predict the compound’s interactions with biological targets, and how are these validated experimentally?
Answer:
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories).
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes for analogs.
Experimental validation uses: - Surface Plasmon Resonance (SPR) : Measures kinetic constants (kₐ/kₐ off).
- Isothermal Titration Calorimetry (ITC) : Validates thermodynamic parameters (ΔG, ΔH) .
Q. How can researchers resolve contradictions in activity data, such as varying IC₅₀ values across enzyme inhibition studies?
Answer: Contradictions arise from assay variability (e.g., ATP concentration in kinase assays). Mitigation strategies:
- Orthogonal Assays : Use fluorescence polarization and radiometric assays for cross-verification.
- Dose-Response Curves : Ensure 8–12 data points per curve for robust IC₅₀ calculation.
- Standardized Protocols : Adopt guidelines like NIH Assay Guidance Manual for reproducibility .
Q. What strategies improve the compound’s pharmacokinetic properties, considering its structural features?
Answer: Structural modifications guided by:
- LogP Optimization : Introduce polar groups (e.g., -OH) to reduce LogP from 2.1 to 1.5, enhancing solubility.
- Metabolic Stability : Deuterate labile C-H bonds (e.g., methyl group) to prolong half-life (t₁/₂ increased from 2.1 to 4.3 h in microsomes).
- Prodrug Design : Mask amine groups with acetyl moieties for improved oral bioavailability .
Q. How does regioselectivity in electrophilic substitutions impact derivative synthesis, and what methods control this?
Answer: The 2,4-dimethoxyphenyl group directs electrophiles to the C5 position of the pyrazole ring. Control methods:
- Lewis Acid Catalysts : FeCl₃ promotes nitration at C5 (90% selectivity).
- Solvent Effects : Acetic acid favors C5 bromination over C3 (7:1 ratio).
Regioselectivity is confirmed via NOESY NMR and X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
